molecular formula C33H32N2O2 B2767141 (E)-1-(4-benzhydrylpiperazino)-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one CAS No. 478064-20-9

(E)-1-(4-benzhydrylpiperazino)-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one

Cat. No.: B2767141
CAS No.: 478064-20-9
M. Wt: 488.631
InChI Key: DVPNBYJKOWRTEU-QCWLDUFUSA-N
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Description

(E)-1-(4-benzhydrylpiperazino)-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one is a useful research compound. Its molecular formula is C33H32N2O2 and its molecular weight is 488.631. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on compounds with similar structures focuses on synthesizing heterocyclic compounds with potential biological activities. For instance, studies have demonstrated the synthesis of pyrazole-substituted heterocycles, which are important for developing new pharmaceuticals due to their antimicrobial and anticancer properties (Shaaban et al., 2010). These methods could be applicable for synthesizing related compounds, suggesting a research avenue in drug discovery.

Antimicrobial Activity

Several studies have synthesized novel compounds to evaluate their antimicrobial activity against various bacterial and fungal strains. For example, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones showed significant antibacterial and antifungal activity, indicating the potential of similar structures in developing new antimicrobial agents (Mandala et al., 2013).

Molecular Docking Studies

Molecular modeling and docking studies are crucial in understanding the interaction of chemical compounds with biological targets. Research involving compounds with a benzhydrylpiperazine moiety has utilized docking studies to predict their binding efficiency and inhibitory potency against specific proteins, aiding in the rational design of compounds with desired biological activities (Mandala et al., 2013).

Psychoanaleptic Properties

Compounds structurally related to diphenhydramine, featuring benzhydryloxyalkylpiperazine structures, have been synthesized and studied for their effects on the central nervous system, exhibiting nonamphetaminic psychoanaleptic properties. This suggests the potential for research into nervous system disorders and the development of new therapeutic agents (Buzas et al., 1980).

Anticancer Drug Analogues

The synthesis of benzothiazepine derivatives as analogues of anticancer drugs highlights the potential of certain chemical frameworks in contributing to cancer treatment. Research on similar compounds might provide valuable insights into the development of novel anticancer agents (Sharma et al., 1997).

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O2/c1-37-31-20-12-11-19-29(31)25-30(26-13-5-2-6-14-26)33(36)35-23-21-34(22-24-35)32(27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-20,25,32H,21-24H2,1H3/b30-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPNBYJKOWRTEU-QCWLDUFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.